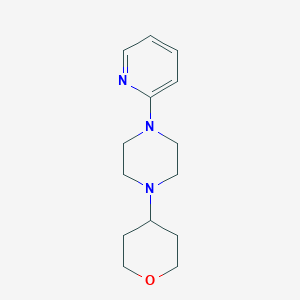
1-(pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine, also known as P4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. P4 is a piperazine derivative that has a pyridine ring and a tetrahydro-2H-pyran-4-yl group attached to it. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Discovery of G Protein-Biased Dopaminergics
Research conducted by Möller et al. (2017) elucidated the potential of 1,4-disubstituted aromatic piperazines, which share a core structural similarity with 1-(pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine, in the development of high-affinity dopamine receptor partial agonists. Their study demonstrated the feasibility of designing G protein-biased partial agonists by connecting a lipophilic moiety to the arylpiperazine core, thereby enhancing binding affinity and fine-tuning functional properties at dopamine D2 receptors. The findings underscore the potential of such compounds in therapeutic applications, specifically for antipsychotic activity in vivo (Möller et al., 2017).
Synthesis and Receptor Binding Assays
Further research into the structural derivatives of piperazine compounds has been conducted to explore their receptor binding affinities. For instance, studies have synthesized various derivatives to evaluate their potential as ligands for dopamine receptors, highlighting the structural versatility and pharmacological relevance of these compounds in receptor-based assays (Li Guca, 2014).
Therapeutic Applications in Neurodegenerative Diseases
Compounds structurally related to 1-(pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine have shown promise in the context of neurodegenerative diseases. Umar et al. (2019) reported on 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. Their research provides evidence for the utility of piperazine derivatives in developing multifunctional therapeutics for Alzheimer's disease, demonstrating significant anti-AChE activity and the capability to inhibit β-amyloid aggregation (Umar et al., 2019).
Antimicrobial and Antituberculosis Activity
The structural framework of piperazine derivatives has also been explored for antimicrobial and antituberculosis applications. Novel fluoroquinolones with piperazine substitutions have been synthesized and evaluated for their in vivo activity against Mycobacterium tuberculosis, showcasing the potential of such compounds in addressing infectious diseases (Shindikar & Viswanathan, 2005).
Propiedades
IUPAC Name |
1-(oxan-4-yl)-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-6-15-14(3-1)17-9-7-16(8-10-17)13-4-11-18-12-5-13/h1-3,6,13H,4-5,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURSNFNRJXPXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2995303.png)
![1-(4-chlorophenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide](/img/structure/B2995304.png)
![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2995307.png)
![2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl {1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetate](/img/structure/B2995308.png)
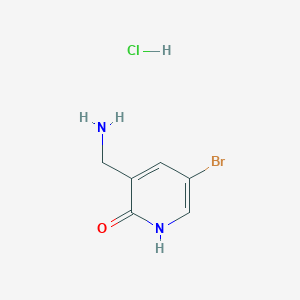
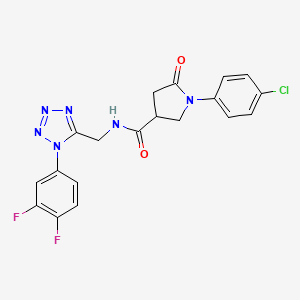
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline](/img/structure/B2995316.png)
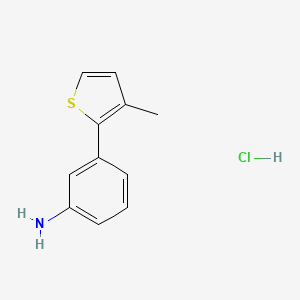
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2995319.png)
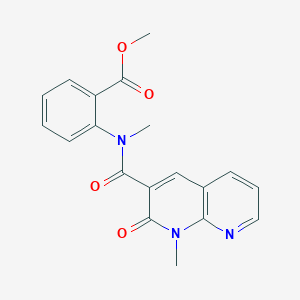
![2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B2995322.png)
![3-[(5-Fluoro-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2995323.png)
![2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride](/img/structure/B2995324.png)
![8-Methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2995325.png)